molecular formula C30H35IN2O4 B596072 (R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene CAS No. 1226896-38-3

(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene

Cat. No.: B596072
CAS No.: 1226896-38-3
M. Wt: 614.524
InChI Key: ZVOKSLMZXDIXPR-DHIUTWEWSA-N
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Description

(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene is a complex organic compound characterized by the presence of iodine, mesitylcarbamoyl groups, and ethoxy linkages attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the iodination of a benzene derivative, followed by the introduction of mesitylcarbamoyl groups through a series of nucleophilic substitution reactions. The final step involves the attachment of ethoxy groups under controlled conditions, often using a base such as sodium ethoxide in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are investigating its interactions with biological targets, such as enzymes and receptors, to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being studied for their potential use as pharmaceuticals. Their ability to interact with specific molecular targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1,3-bis[1-(phenylcarbamoyl)ethoxy]benzene
  • 2-Iodo-1,3-bis[1-(tert-butylcarbamoyl)ethoxy]benzene
  • 2-Iodo-1,3-bis[1-(cyclohexylcarbamoyl)ethoxy]benzene

Uniqueness

(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene is unique due to the presence of mesitylcarbamoyl groups, which impart specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

(2R)-2-[2-iodo-3-[(2R)-1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35IN2O4/c1-16-12-18(3)27(19(4)13-16)32-29(34)22(7)36-24-10-9-11-25(26(24)31)37-23(8)30(35)33-28-20(5)14-17(2)15-21(28)6/h9-15,22-23H,1-8H3,(H,32,34)(H,33,35)/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOKSLMZXDIXPR-DHIUTWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=C(C(=CC=C2)OC(C)C(=O)NC3=C(C=C(C=C3C)C)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)[C@@H](C)OC2=C(C(=CC=C2)O[C@H](C)C(=O)NC3=C(C=C(C=C3C)C)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673050
Record name (2R,2'R)-2,2'-[(2-Iodo-1,3-phenylene)bis(oxy)]bis[N-(2,4,6-trimethylphenyl)propanamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226896-38-3
Record name (2R,2'R)-2,2'-[(2-Iodo-1,3-phenylene)bis(oxy)]bis[N-(2,4,6-trimethylphenyl)propanamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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